8-epidiosbulbin E acetate
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Overview
Description
8-Epidiosbulbin E acetate is a furanoid diterpenoid lactone found in the traditional herbal medicine Dioscorea bulbifera L
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-epidiosbulbin E acetate typically involves the extraction of the compound from Dioscorea bulbifera L. This process includes several steps:
Extraction: The plant material is dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale extraction and purification processes would likely follow similar steps as laboratory-scale methods, with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Epidiosbulbin E acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying the reactivity of furanoid diterpenoids.
Biology: It has been shown to exhibit broad-spectrum antibacterial activity, making it a potential candidate for developing new antibiotics
Medicine: Research has indicated that 8-epidiosbulbin E acetate can induce liver injury in mice, which is useful for studying hepatotoxicity mechanisms
Industry: The compound’s ability to cure plasmids in multidrug-resistant bacteria highlights its potential in combating antibiotic resistance
Mechanism of Action
The mechanism of action of 8-epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify proteins by reacting with lysine and cysteine residues, leading to hepatotoxicity. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial plasmids, thereby reversing antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
Diosbulbin B: Another furanoid diterpenoid lactone found in Dioscorea bulbifera L., known for its hepatotoxic properties
Diosbulbin C: Similar in structure to 8-epidiosbulbin E acetate, with comparable biological activities
Uniqueness
This compound is unique due to its broad-spectrum antibacterial activity and its ability to act as a plasmid-curing agent. This sets it apart from other similar compounds, which may not exhibit the same level of antibacterial efficacy or plasmid-curing potential .
Properties
IUPAC Name |
[8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSOIAQEKRDXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | 8-Epidiosbulbin E acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 - 225 °C |
Source
|
Record name | 8-Epidiosbulbin E acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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